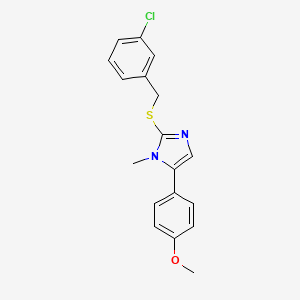
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a member of the imidazole family and is known for its unique properties and diverse applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole' involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl thiol, which is then reacted with 4-methoxyphenylacetonitrile and 1-methylimidazole in the presence of a base to yield the final product.
Starting Materials
3-chlorobenzyl chloride, sodium sulfide, 4-methoxyphenylacetonitrile, 1-methylimidazole, base
Reaction
Step 1: React 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl thiol., Step 2: React 3-chlorobenzyl thiol with 4-methoxyphenylacetonitrile and 1-methylimidazole in the presence of a base to yield the final product.
Wirkmechanismus
The mechanism of action of 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in cancer cell growth. The compound has been shown to disrupt the cell cycle and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
The compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurological disorders and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole in lab experiments include its unique properties, which make it a promising candidate for drug discovery and material science. However, limitations include the complex synthesis process and the need for specific reagents and conditions.
Zukünftige Richtungen
There are several future directions for research on 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole. These include:
1. Developing new derivatives of the compound with enhanced properties and applications.
2. Investigating the mechanism of action of the compound to better understand its potential applications in various fields.
3. Conducting pre-clinical and clinical trials to evaluate the safety and efficacy of the compound as a potential drug candidate.
4. Exploring the potential applications of the compound in material science, such as in the development of new sensors and electronic devices.
Conclusion:
In conclusion, 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole is a unique and promising compound with diverse applications in various fields. Its potential applications in medicinal chemistry, drug discovery, and material science make it a valuable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
The unique properties of 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it is used as a lead compound for developing new drugs. The compound has shown promising results in inhibiting the growth of cancer cells and has potential applications in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-21-17(14-6-8-16(22-2)9-7-14)11-20-18(21)23-12-13-4-3-5-15(19)10-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNDMGYWBIUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-methyl-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

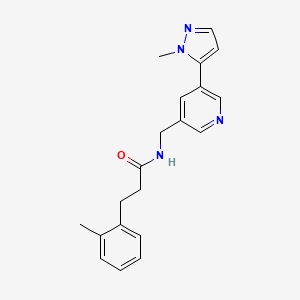
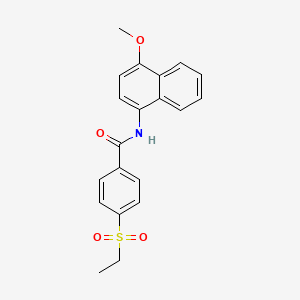
![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2787670.png)
![N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2787671.png)
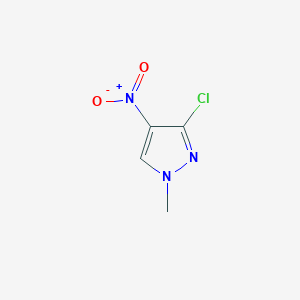
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B2787674.png)
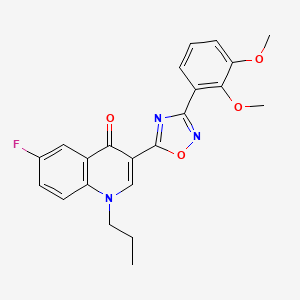
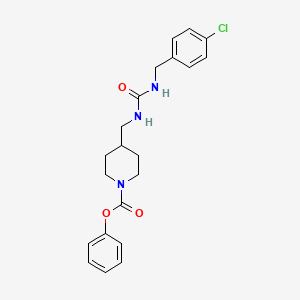
![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)

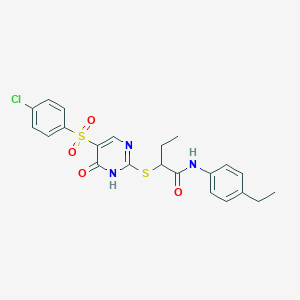
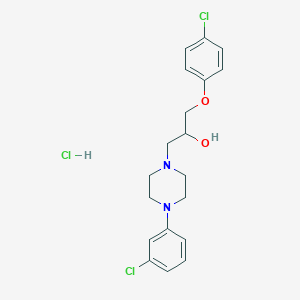
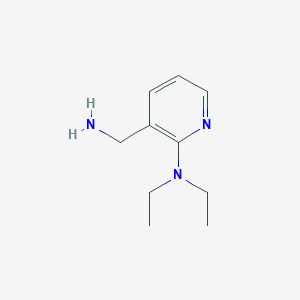
![4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2787683.png)